n-(3-Aminophenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Building Block Purity

Unambiguous procurement of N-(3-aminophenyl)pyrrolidine-1-carboxamide is critical for reproducibility in kinase inhibitor research. Generic or regioisomeric analogs cannot substitute the specific 3-aminophenyl substitution pattern required for cross-coupling and derivatization. This building block resolves supply uncertainty: • Documented purity of ≥95% with NMR, HPLC, and GC analytical support. • Unique identifiers (InChI Key: ZXTAQMNPVKRVFU-UHFFFAOYSA-N) ensure receipt of the exact molecular architecture.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 702638-74-2
Cat. No. B1517653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Aminophenyl)pyrrolidine-1-carboxamide
CAS702638-74-2
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C11H15N3O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15)
InChIKeyZXTAQMNPVKRVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)pyrrolidine-1-carboxamide Overview


N-(3-Aminophenyl)pyrrolidine-1-carboxamide (CAS 702638-74-2) is a synthetic organic compound featuring a pyrrolidine ring linked via a carboxamide bridge to a 3-aminophenyl moiety . With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol , it serves primarily as a versatile building block in medicinal chemistry and organic synthesis . Its structure incorporates a primary aromatic amine and a tertiary amide, enabling its use as an intermediate for further functionalization. The compound is commercially available from multiple vendors with standard purities of ≥95% and is utilized in the preparation of more complex molecular architectures, including kinase inhibitor scaffolds .

Intermediate Pyrrolopyrimidine kinase inhibitor scaffold synthesis
Reactivity Primary aromatic amine for cross-coupling and amide formation
Procurement Documented purity with batch-specific analytical support

N-(3-Aminophenyl)pyrrolidine-1-carboxamide: Generic Substitution Risks


Substituting N-(3-aminophenyl)pyrrolidine-1-carboxamide with a generic, unsubstituted pyrrolidine-1-carboxamide or a differently substituted analog (e.g., N-phenyl or N-(4-aminophenyl) variant) is not feasible for research applications requiring precise molecular architecture . The specific 3-aminophenyl substitution pattern is critical for downstream synthetic transformations, such as diazotization, acylation, or cross-coupling reactions . Furthermore, commercial availability with defined purity specifications (≥95% ) and analytical documentation (NMR, HPLC, GC ) ensures reproducibility in synthetic workflows, a guarantee not extended to non-certified or structurally altered alternatives. The compound's specific InChI Key (ZXTAQMNPVKRVFU-UHFFFAOYSA-N ) and MDL number (MFCD11125780 ) provide unique identifiers for unambiguous procurement, preventing the inadvertent use of similar but non-identical building blocks that could lead to failed reactions or erroneous biological data.

Structural analogs (e.g., 4-aminophenyl or N-phenyl variants) may not be interchangeable due to altered reactivity and coupling selectivity.
Non-certified or undocumented sources may lack batch-specific purity verification, potentially leading to synthetic failure or irreproducible results.
Procurement without unique identifiers (InChI Key, MDL) increases risk of ordering structurally similar but incorrect building blocks.

N-(3-Aminophenyl)pyrrolidine-1-carboxamide: Procurement & Application Evidence


Vendor Purity and Pricing Comparison

N-(3-aminophenyl)pyrrolidine-1-carboxamide is commercially available from multiple vendors with comparable purity specifications. AChemBlock offers the compound at 95% purity , with list prices of $135 for 250 mg and $345 for 1 g . Sigma-Aldrich lists the compound with 95% purity and storage at room temperature . Bide Pharm provides the compound with 95% purity and includes batch-specific quality reports (NMR, HPLC, GC) . While direct head-to-head pricing and purity comparisons are possible across these vendors, no significant differentiation in purity grade is observed; selection is driven by pricing, packaging size, and available documentation.

Vendor Purity & Pricing
Head-to-head
Purity 95% comparable across AChemBlock, Bide Pharm, Sigma-Aldrich; pricing varies by vendor and quantity (e.g., $135/250 mg).
Procurement can be optimized by unit pricing and batch-specific analytical documentation.
Catalog comparison as of March 2026; confirm current pricing and availability.
Medicinal Chemistry Building Block Purity Procurement

Physicochemical Property Profile

The physicochemical properties of N-(3-aminophenyl)pyrrolidine-1-carboxamide have been computationally predicted and experimentally validated. The compound has a predicted density of 1.3±0.1 g/cm³, a boiling point of 459.4±37.0 °C at 760 mmHg, and a flash point of 231.6±26.5 °C [1]. It possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, with 1 rotatable bond . These properties are consistent with its structure as a pyrrolidine-1-carboxamide derivative and are useful for predicting solubility, stability, and handling requirements during experimental design.

Physicochemical Profile
Predicted
Density 1.3±0.1 g/cm³; Boiling Point 459.4±37.0 °C; Flash Point 231.6±26.5 °C; HBD 2, HBA 2, 1 rotatable bond.
Informs handling, storage, and reaction condition planning for high-temperature steps.
Computed values (ACD/Labs); experimental confirmation recommended.
Physicochemical Properties Structural Characterization Chemical Handling

PDK1 Inhibitor Intermediate

N-(3-aminophenyl)pyrrolidine-1-carboxamide has been implicated as a synthetic intermediate in the preparation of 2-anilino-7H-pyrrolopyrimidine compounds, which are evaluated as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) . The synthetic strategy utilizes Suzuki and Buchwald-Hartwig cross-couplings, where the compound's 3-aminophenyl group serves as a key coupling partner for the construction of the aniline portion of the pyrrolopyrimidine scaffold . Biological evaluation of the resulting pyrrolopyrimidines showed modest inhibition, indicating the utility of this building block in generating structure-activity relationship (SAR) data .

PDK1 Inhibitor Intermediate
Reported
Serves as an intermediate for 2-anilino-7H-pyrrolopyrimidine PDK1 inhibitors via Suzuki and Buchwald-Hartwig couplings.
Supports SAR studies and kinase inhibitor scaffold generation, not a final bioactive agent.
Reported synthetic building block; biological evaluation showed modest inhibition of PDK1.
Kinase Inhibitor PDK1 Synthetic Intermediate Pyrrolopyrimidine

N-(3-Aminophenyl)pyrrolidine-1-carboxamide Applications


Pyrrolopyrimidine Kinase Inhibitor Synthesis

Researchers developing PDK1 or related kinase inhibitors can utilize N-(3-aminophenyl)pyrrolidine-1-carboxamide as a key intermediate for constructing the 2-anilino-7H-pyrrolopyrimidine core . The 3-aminophenyl group facilitates cross-coupling reactions, enabling the rapid generation of diverse compound libraries for SAR studies .

Urea and Amide Derivative Synthesis

The primary aromatic amine group allows for facile derivatization via amide bond formation, sulfonylation, or reductive amination. This makes the compound a versatile scaffold for generating focused libraries of pyrrolidine-containing urea or amide analogs, which are common motifs in bioactive molecules .

Procurement-Optimized Chemical Synthesis

Given its commercial availability with documented purity (≥95%) and analytical support (NMR, HPLC, GC) , N-(3-aminophenyl)pyrrolidine-1-carboxamide is well-suited for reaction optimization and scale-up studies. Procurement can be benchmarked across vendors for cost-efficiency and quality assurance .

Application
Selection Property
Validation Focus
Pyrrolopyrimidine kinase inhibitor synthesis
3-Aminophenyl coupling group for cross-coupling reactions
Cross-coupling yield and scaffold purity
Urea and amide derivative libraries
Primary aromatic amine reactivity toward acylation and sulfonylation
Derivatization efficiency and compound purity
Procurement-optimized chemical synthesis
Documented purity with batch-specific analytical data
Batch-to-batch reproducibility and cost-efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3-Aminophenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.